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For Researchers, Scientists, and Drug Development Professionals

Introduction

2',2,2-Trimethylpropiophenone, also known as 2,2-dimethyl-1-phenyl-1-propanone or
pivalophenone, is an aromatic ketone that serves as a valuable tool in various photochemical
studies and applications, including as a photoinitiator. Understanding its photochemical
efficiency, quantified by the quantum yield (®), is paramount for optimizing reaction conditions,
predicting product yields, and elucidating reaction mechanisms. The primary photochemical
process for 2',2,2-trimethylpropiophenone upon absorption of UV light is the Norrish Type |
cleavage, which involves the homolytic cleavage of the a-carbon-carbon bond to generate a
benzoyl radical and a stable tert-butyl radical. This application note provides a detailed protocol
for determining the quantum yield of this photodissociation reaction using chemical actinometry
with potassium ferrioxalate.

Principle

The quantum yield of a photochemical reaction is the ratio of the number of moles of a specific
event (e.g., product formation or reactant consumption) to the number of moles of photons
absorbed by the system.[1]
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® = (moles of event) / (moles of photons absorbed)

Direct measurement of photon flux can be challenging. Therefore, a common and reliable
method is chemical actinometry, which employs a chemical system with a well-characterized
and wavelength-dependent quantum yield.[2] In this protocol, we will use the potassium
ferrioxalate actinometer. The actinometer solution absorbs a known fraction of the incident light,
leading to the photoreduction of Fe3* to Fe2* with a known quantum yield (®_act). The amount
of Fe2* produced is then determined spectrophotometrically by forming a colored complex with
1,10-phenanthroline. By irradiating the actinometer and the sample of interest under identical
conditions, the photon flux of the light source can be determined, which then allows for the
calculation of the quantum yield of the sample (®_sample).

Photochemical Reaction of 2',2,2-
Trimethylpropiophenone

Upon UV irradiation, 2',2,2-trimethylpropiophenone undergoes a Norrish Type | cleavage, as
depicted in the following signaling pathway diagram.
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Caption: Norrish Type | cleavage of 2',2,2-trimethylpropiophenone.

Experimental Protocols

This section details the necessary protocols for determining the quantum yield of 2',2,2-

trimethylpropiophenone photodissociation.

Materials and Reagents
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o 2',2,2-Trimethylpropiophenone (Pivalophenone)
o Potassium ferrioxalate (Ks[Fe(C204)3]-3H20)

e 1,10-Phenanthroline

o Sodium acetate (NaOAc)

 Sulfuric acid (H2S0a4), concentrated

o Suitable solvent for 2',2,2-trimethylpropiophenone (e.g., benzene, acetonitrile, methanol)
e Deionized water

» Volumetric flasks

o Pipettes

e Quartz cuvettes

o UV-Vis spectrophotometer

e Photochemical reactor with a monochromatic light source (e.g., mercury lamp with
appropriate filters)

o Magnetic stirrer and stir bars

» Darkroom or light-tight enclosure

Solution Preparation

1. 2',2,2-Trimethylpropiophenone Solution (e.g., 0.1 M in Benzene):

o Dissolve the required amount of 2',2,2-trimethylpropiophenone in the chosen solvent to
achieve the desired concentration.

e Prepare this solution in a volumetric flask.

2. 0.006 M Potassium Ferrioxalate Actinometer Solution:
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e Work in a darkroom or under red light.

e Dissolve 0.2947 g of K3[Fe(C204)3]-3H20 in 100 mL of 0.05 M H2SOa.

 Store this solution in a light-tight bottle. It is light-sensitive and should be prepared fresh.
3. 0.1% (w/v) 1,10-Phenanthroline Solution:

» Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water. Gentle warming may be
necessary to fully dissolve the solid.

4. Buffer Solution (0.5 M Sodium Acetate):

e Dissolve 4.1 g of sodium acetate in 100 mL of deionized water.

Experimental Workflow

The following diagram illustrates the workflow for the quantum yield determination.
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Caption: Experimental workflow for quantum yield determination.

Protocol Steps

Part A: Determination of Photon Flux using Actinometry
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¢ Irradiation:

o

[¢]

Pipette a known volume (e.g., 3 mL) of the 0.006 M potassium ferrioxalate solution into a
quartz cuvette.

Place the cuvette in the photochemical reactor at a fixed distance from the lamp.

Irradiate the solution for a precisely measured time (t). The irradiation time should be
chosen such that the conversion is low (typically <10%). This can be determined through
preliminary experiments.

During irradiation, gently stir the solution if possible.

Keep a non-irradiated sample of the actinometer solution as a blank.

o Development:

[e]

After irradiation, pipette a known aliquot (e.g., 1 mL) of the irradiated solution into a
volumetric flask (e.g., 10 mL).

Add 2 mL of the 0.1% 1,10-phenanthroline solution and 1 mL of the 0.5 M sodium acetate
buffer solution.

Dilute to the mark with deionized water and mix well.

Allow the solution to stand in the dark for at least 30 minutes for the color to fully develop.

Prepare a blank sample using the non-irradiated actinometer solution following the same
procedure.

e Spectrophotometric Measurement:

o

Measure the absorbance of the developed solution at 510 nm using the blank to zero the
spectrophotometer.

e Calculation of Photon Flux:
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o The number of moles of Fe2* formed (n_Fe?*) can be calculated using the Beer-Lambert
law: n_Fe2+* = (A* V) / (¢ * I) where:

A = Absorbance at 510 nm

V = Total volume of the developed solution (e.g., 10 mL)

€ = Molar absorptivity of the [Fe(phen)s]?* complex (11,100 L mol~t cm™1)

| = Path length of the cuvette (typically 1 cm)

o The photon flux (lo) in einsteins per second (moles of photons/s) can be calculated as: lo =
n_Fe2* [/ (®_act *t * f) where:

» @_act = Quantum yield of the actinometer at the irradiation wavelength (see Table 1).
» t = [rradiation time in seconds.

» f = Fraction of light absorbed by the actinometer solution. For optically dense solutions
(Absorbance > 2), f can be assumed to be 1.

Part B: Photolysis of 2',2,2-Trimethylpropiophenone and Quantum Yield Calculation
e Irradiation:

o Fill a quartz cuvette with the same volume of the 2',2,2-trimethylpropiophenone solution
as used for the actinometer.

o lIrradiate the sample under the exact same conditions (lamp, distance, geometry, stirring)
as the actinometer for a known period.

e Analysis:

o Determine the change in concentration of 2',2,2-trimethylpropiophenone. This can be
done using various analytical techniques such as:

» UV-Vis Spectrophotometry: Monitor the decrease in absorbance at the A_max of the
ketone.
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» Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Use
an internal standard to quantify the amount of ketone remaining.

e Calculation of Quantum Yield:
o Calculate the number of moles of 2',2,2-trimethylpropiophenone that have reacted.

o The quantum yield of the photodissociation (®_sample) is then calculated as: ®_sample =
(moles of 2',2,2-trimethylpropiophenone reacted) / (lo * t * f_sample) where:

= lo = Photon flux determined from the actinometry experiment.
» t = [rradiation time in seconds.

» f sample = Fraction of light absorbed by the sample solution at the irradiation
wavelength.

Data Presentation

The following tables summarize key quantitative data for this experimental protocol.

Table 1. Quantum Yield of Fe2* Formation for the Potassium Ferrioxalate Actinometer

Wavelength (nm) Quantum Yield (®_act)
254 1.25
313 1.24
334 1.23
366 1.21
405 1.14
436 1.01
468 0.94
| 509 | 0.86 |
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Note: These values are for a 0.006 M solution. The quantum yield can be slightly

concentration-dependent.

Table 2: Example Experimental Data for Quantum Yield Determination

Parameter

Actinometer

Sample (2',2,2-
Trimethylpropiophenone)

Irradiation Wavelength 313 nm 313 nm
Irradiation Time (s) 600 1800
Initial Concentration 0.006 M (Ks[Fe(C20a4)3]) 0.1M

Absorbance at 313 nm >2(f=1) 15(f=1-10"15)
Volume of Irradiated Solution
0.003 0.003
(8]
--- Actinometry Data ---
Absorbance of Developed
. 0.550 -
Solution (510 nm)
Moles of Fe2* formed (mol) 495 x 10-8 -
Photon Flux (lo) (einstein/s) 6.65x 1011 -
--- Sample Data ---
Moles of Reactant Consumed
- 3.58 x 108

(mol)

| Calculated Quantum Yield (®_sample) | - | 0.30 |

This table presents hypothetical data for illustrative purposes. Actual experimental values will

vary.

Table 3: Reported Quantum Yields for Pivalophenone Photodissociation
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Excitation Quantum Yield
Solvent ) Reference
Wavelength (nm) (P_diss)

| Benzene | 313 | 0.33 |[3] |

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of
the quantum yield of 2',2,2-trimethylpropiophenone photodissociation. By carefully following
the outlined procedures for potassium ferrioxalate actinometry and sample analysis,
researchers can obtain reliable and accurate quantum yield values. This information is critical
for the quantitative understanding and application of this compound in photochemical research
and development. The provided diagrams and tables serve to clarify the experimental workflow
and present key data in an accessible format.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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